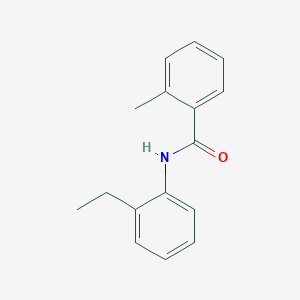
N-(2-ethylphenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-methylbenzamide, commonly known as DEET, is a synthetic chemical compound that is used as an insect repellent. It was first developed by the US Army in 1946 for use by soldiers in tropical regions. Since then, it has become the most widely used insect repellent in the world, and is used in a variety of products, including sprays, lotions, and creams.
Mécanisme D'action
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect humans and other animals. It is thought to disrupt the insects' olfactory receptors, making it difficult for them to detect the chemicals that humans and animals emit.
Effets Biochimiques Et Physiologiques
DEET has been shown to have a number of biochemical and physiological effects on both insects and humans. In insects, it can cause changes in the levels of neurotransmitters, leading to altered behavior and reduced feeding. In humans, it has been shown to have a number of effects, including skin irritation, eye irritation, and respiratory irritation.
Avantages Et Limitations Des Expériences En Laboratoire
DEET has a number of advantages and limitations for use in lab experiments. One advantage is its effectiveness in repelling insects, which can help to reduce the number of confounding variables in experiments. However, its effects on insects and humans can also make it difficult to control for other factors, and it may not be suitable for use in all types of experiments.
Orientations Futures
There are a number of potential future directions for research on DEET. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than DEET. Another area of interest is the use of DEET as a drug delivery agent, which could have a number of potential applications in medicine. Finally, there is also interest in studying the long-term effects of DEET exposure on both insects and humans, as well as its potential impact on the environment.
Méthodes De Synthèse
DEET is synthesized using a multi-step process that involves the reaction of 2-methylbenzoyl chloride with 2-ethylphenol in the presence of a base catalyst. The resulting product is then purified through a series of distillation and crystallization steps to yield pure DEET.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect-repelling properties, and is widely used in both commercial and residential settings. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. In addition to its use as an insect repellent, DEET has also been studied for its potential use as a pesticide and as a drug delivery agent.
Propriétés
Numéro CAS |
22978-57-0 |
|---|---|
Nom du produit |
N-(2-ethylphenyl)-2-methylbenzamide |
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-9-5-7-11-15(13)17-16(18)14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H,17,18) |
Clé InChI |
DCXLMGKGPSFIBV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



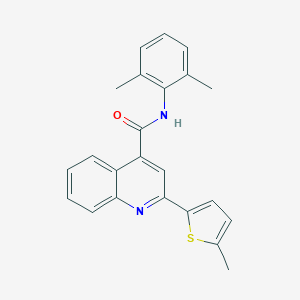
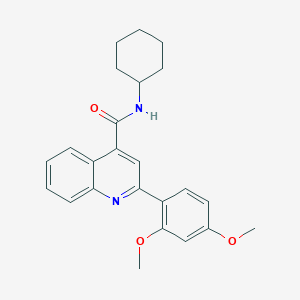
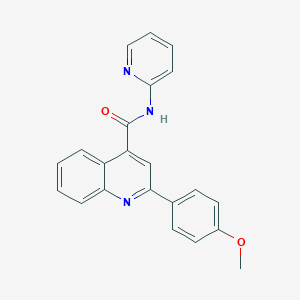
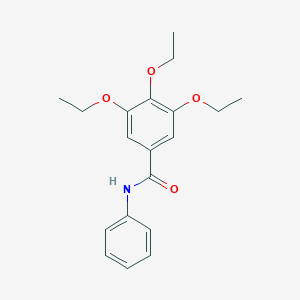

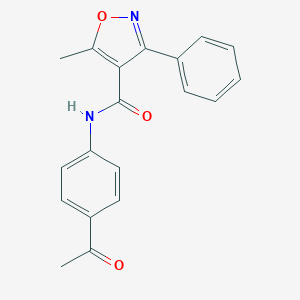
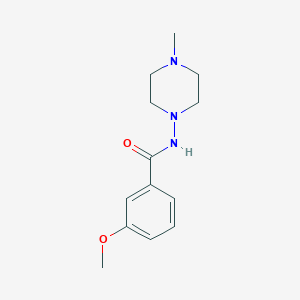

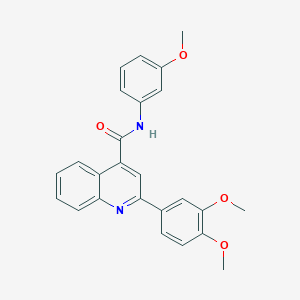
![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

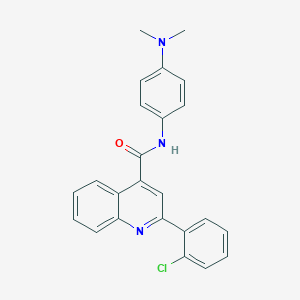
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)
